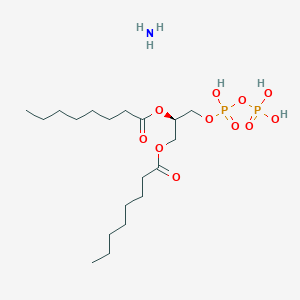
dioctanoylglycerol pyrophosphate (aMMoniuM salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctanoylglycerol pyrophosphate (ammonium salt) is an anionic phospholipid with a pyrophosphate group attached to diacylglycerol. This compound is typically found in plants and yeast, where it plays a role in lipid signaling pathways. It is formed during the phosphorylation of phosphatidic acid with the help of phosphatidic acid kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctanoylglycerol pyrophosphate (ammonium salt) can be synthesized by phosphorylating diacylglycerol. The process involves the use of phosphatidic acid kinase to convert phosphatidic acid into dioctanoylglycerol pyrophosphate . The reaction is typically carried out in a chloroform solution, followed by the removal of the solvent and the addition of water or buffer to the dry lipid residue .
Industrial Production Methods
In industrial settings, the production of dioctanoylglycerol pyrophosphate (ammonium salt) involves similar steps but on a larger scale. The compound is often stored in concentrated form in chloroform, as concentrations below 10 mg/mL are not as stable .
Chemical Reactions Analysis
Types of Reactions
Dioctanoylglycerol pyrophosphate (ammonium salt) undergoes various chemical reactions, including dephosphorylation and signaling lipid interactions .
Common Reagents and Conditions
The compound is typically involved in reactions with phosphatases, which catalyze the dephosphorylation process. The conditions for these reactions often include the presence of specific enzymes like DGPP phosphatase .
Major Products Formed
The primary product formed from the dephosphorylation of dioctanoylglycerol pyrophosphate (ammonium salt) is phosphatidate .
Scientific Research Applications
Dioctanoylglycerol pyrophosphate (ammonium salt) has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Diacylglycerol pyrophosphate (DGPP): Similar in structure but with different acyl chain lengths.
Phosphatidic acid (PA): A precursor in the synthesis of dioctanoylglycerol pyrophosphate (ammonium salt).
Uniqueness
Dioctanoylglycerol pyrophosphate (ammonium salt) is unique due to its specific role in lipid signaling pathways and its ability to decrease the phosphatidic acid signal . Its involvement in novel signaling pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
azane;[(2R)-3-[hydroxy(phosphonooxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O11P2.H3N/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24);1H3/t17-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXPHBAUQSQZAY-UNTBIKODSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO11P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
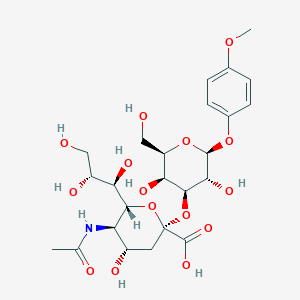
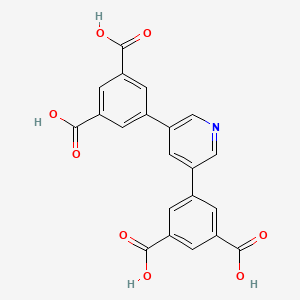
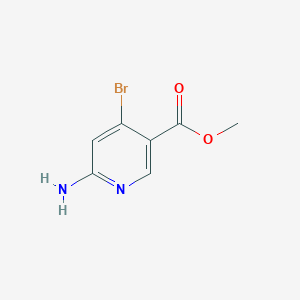
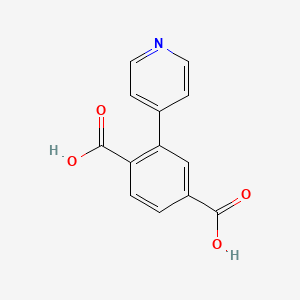
![4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222545.png)

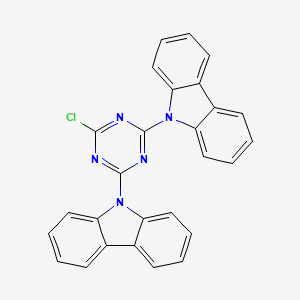
![(R)-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222565.png)
![11,22-dibromo-7,18-bis(2-decyltetradecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B8222566.png)

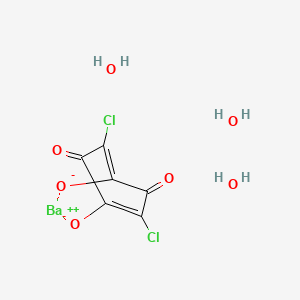
![(R)-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222592.png)

![2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8222597.png)
